molecular formula C7H11NO B100649 Morpholine, 4-(1-propynyl)-(8CI,9CI) CAS No. 19006-26-9

Morpholine, 4-(1-propynyl)-(8CI,9CI)

Cat. No.: B100649
CAS No.: 19006-26-9
M. Wt: 125.17 g/mol
InChI Key: SRMZPQYERFBYFG-UHFFFAOYSA-N
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Description

Morpholine, 4-(1-propynyl)-(8CI,9CI) is a morpholine derivative substituted with a 1-propynyl group at the 4-position. The propynyl group (HC≡C-CH2-) introduces alkyne functionality, enhancing reactivity in applications such as click chemistry and pharmaceutical synthesis.

Properties

CAS No.

19006-26-9

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

4-prop-1-ynylmorpholine

InChI

InChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h4-7H2,1H3

InChI Key

SRMZPQYERFBYFG-UHFFFAOYSA-N

SMILES

CC#CN1CCOCC1

Canonical SMILES

CC#CN1CCOCC1

Synonyms

Morpholine, 4-(1-propynyl)- (8CI,9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(1-propynyl)-(8CI,9CI) typically involves the alkylation of morpholine with a suitable alkyne precursor. One common method is the reaction of morpholine with propargyl bromide under basic conditions. The reaction proceeds as follows:

    Reactants: Morpholine and propargyl bromide.

    Base: Potassium carbonate or sodium hydroxide.

    Solvent: Anhydrous acetonitrile or dimethylformamide.

    Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.

Industrial Production Methods: In an industrial setting, the synthesis of Morpholine, 4-(1-propynyl)-(8CI,9CI) can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Morpholine, 4-(1-propynyl)-(8CI,9CI) undergoes various chemical reactions, including:

    Oxidation: The alkyne moiety can be oxidized to form carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated or unsaturated hydrocarbons.

    Substitution: Formation of N-substituted morpholine derivatives.

Scientific Research Applications

Chemistry: Morpholine, 4-(1-propynyl)-(8CI,9CI) is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals

Biology: In biological research, Morpholine, 4-(1-propynyl)-(8CI,9CI) is used as a probe to study enzyme-catalyzed reactions involving alkynes. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound has been investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets through both the morpholine and alkyne groups makes it a versatile scaffold for medicinal chemistry.

Industry: In the industrial sector, Morpholine, 4-(1-propynyl)-(8CI,9CI) is used in the production of specialty chemicals, including polymers and agrochemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-propynyl)-(8CI,9CI) involves its interaction with molecular targets through the morpholine and alkyne groups. The morpholine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the alkyne group can participate in covalent bonding and cycloaddition reactions. These interactions enable the compound to modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Morpholine, 4-(1-propynyl)-(8CI,9CI)
  • Substituent : 1-Propynyl group (alkyne).
  • Reactivity : The alkyne group enables participation in Huisgen cycloaddition (click chemistry) and other alkyne-specific reactions.
  • Applications: Potential use in drug discovery and polymer chemistry due to its reactive triple bond.
Morpholine, 4-(1-ethyl-1-propenyl)-(9CI) ()
  • Substituent : Ethyl-propenyl group (alkene).
  • Physical Properties : Colorless liquid with an amine odor.
  • Applications : Used as a solvent, catalyst, and cross-linking agent.
  • Safety : Corrosive; requires handling precautions .
Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) ()
  • Substituent : Acetyl and methyl groups.
  • Physical Properties : Density 0.983 g/cm³, predicted boiling point 264.1°C.
  • Applications : Intermediate in organic synthesis due to steric and electronic effects of methyl/acetyl groups .
Morpholine,4-octadecyl- (8CI,9CI) ()
  • Substituent : Long-chain octadecyl (C18) group.
  • Physical Properties : Solid at room temperature.
  • Applications : Surfactant or emulsifier in industrial formulations due to lipophilic chain .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Physical State Key Substituent Boiling Point (°C) Density (g/cm³)
Morpholine, 4-(1-propynyl)-(8CI,9CI) C₇H₁₁NO 125.17 Liquid* 1-Propynyl ~200 (estimated) ~1.0 (estimated)
Morpholine,4-octadecyl- (8CI,9CI) C₂₂H₄₅NO 339.60 Solid Octadecyl N/A N/A
Morpholine, 4-acetyl-2,6-dimethyl- (9CI) C₈H₁₅NO₂ 157.21 Liquid Acetyl, Methyl 264.1 (predicted) 0.983

*Estimated based on analogous alkyne-containing compounds.

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